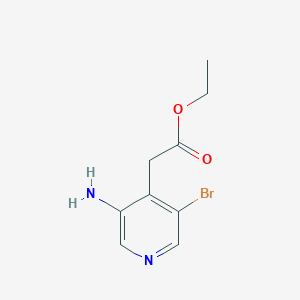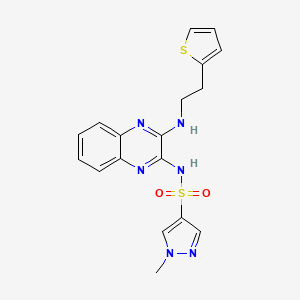
1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H18N6O2S2 and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
Research aimed at synthesizing new heterocyclic compounds incorporating sulfonamide moieties has shown promise for developing antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) explored the synthesis of pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives, with several compounds exhibiting high antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Sulfonamide Hybrids
Sulfonamides form a critical class of drugs with a broad spectrum of pharmacological activities, including antibacterial and antitumor effects. Ghomashi et al. (2022) reviewed the synthesis and biological activity of sulfonamide hybrids, highlighting their significance in medical chemistry (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, & A. Massah, 2022).
Anticancer Agents
The development of novel thiophene derivatives incorporating sulfonamide and other moieties has been a focus for anticancer drug development. Ghorab, Bashandy, and Alsaid (2014) synthesized thiophene derivatives with sulfonamide, quinoline, and anthracene moieties, evaluating them against human breast cancer cell lines. Certain compounds showed cytotoxic activities surpassing doxorubicin, a commonly used chemotherapy drug (M. Ghorab, M. S. Bashandy, & M. Alsaid, 2014).
Drug Metabolism Studies
The application of biocatalysis in drug metabolism has been explored to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds. Zmijewski et al. (2006) demonstrated the use of Actinoplanes missouriensis to generate several metabolites previously detected in in vivo studies, providing a novel approach to studying drug metabolism and facilitating the structural characterization of metabolites (M. Zmijewski, T. Gillespie, D. Jackson, D. Schmidt, P. Yi, & P. Kulanthaivel, 2006).
Antimicrobial and Mosquito Larvicidal Activities
The synthesis of pyrimido[5,4-c]quinolin-5-ones and their testing for antibacterial, antifungal, and mosquito larvicidal activities against various strains and Culex quinquefasciatus larvae have been investigated. This research presents a multifaceted approach to discovering compounds with both antimicrobial properties and potential as mosquito control agents (E. Rajanarendar, M. N. Reddy, K. Murthy, K. G. Reddy, S. Raju, M. Srinivas, B. Praveen, & M. Rao, 2010).
properties
IUPAC Name |
1-methyl-N-[3-(2-thiophen-2-ylethylamino)quinoxalin-2-yl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S2/c1-24-12-14(11-20-24)28(25,26)23-18-17(19-9-8-13-5-4-10-27-13)21-15-6-2-3-7-16(15)22-18/h2-7,10-12H,8-9H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOLZXZOODNPPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

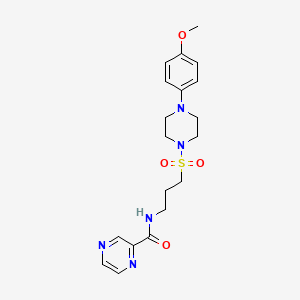

![2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393681.png)
![N-(2,3-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2393682.png)
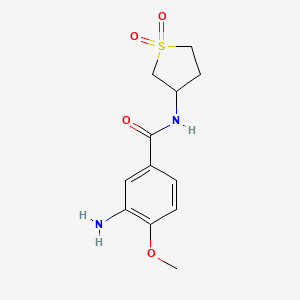

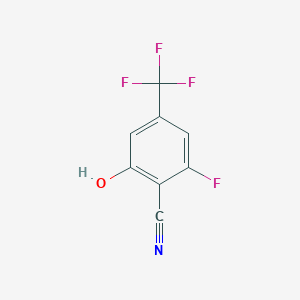
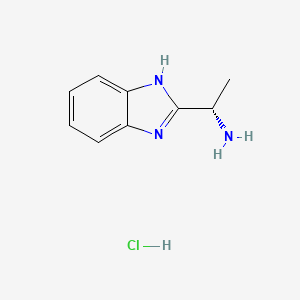


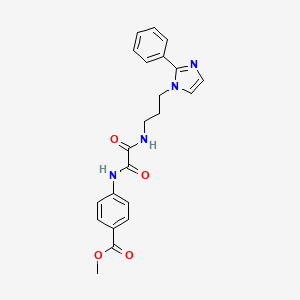
![2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2393699.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2393700.png)
